molecular formula C15H14N4O5S2 B1252751 (6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No. B1252751
M. Wt: 394.4 g/mol
InChI Key: CXAMRMKVEKMFAI-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-ethylsulfonyl-6-[(3-methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a member of quinomethanes.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Biological and Chemical Activities : Thiadiazolopyrimidines, sharing structural similarities with the compound , have been synthesized and studied for their chemical reactivities and biological activities. A study found that thiadiazolopyrimidines demonstrated a high inhibitory effect against SH enzymes and strong anti-yeast activity (Suiko, Hayashida, & Nakatsu, 1982).

  • Synthesis of Derivatives : Research has shown that derivatives of 1,3,4-thiadiazolo[3,2-a]pyrimidin-7-ones can be synthesized by reacting with aromatic and heterocyclic aldehydes, producing various condensation products (Kukaniev, Shukurov, Norov, & Khodzhiboev, 1999).

Biological Activities and Potential Applications

  • Anticancer Properties : A study on the synthesis of thiadiazolopyrimidine derivatives highlighted their potential as anticancer agents. The synthesized compounds showed promising in vitro anticancer activities against multiple human tumor cell lines (Tiwari et al., 2016).

  • RNA Synthesis Inhibition : The effects of thiadiazolopyrimidines on DNA, RNA, and protein syntheses in tumor cells were explored, revealing their inhibitory action on RNA synthesis in particular, suggesting a potential application in cancer treatment (Suiko, Taniguchi, Maekawa, & Eto, 1979).

  • Antimicrobial Activity : Research into barbituric acid and thiohydantoin derivatives of thiadiazoles demonstrated notable antimicrobial activity, indicating potential for use in combating bacterial and fungal infections (Badige, Shetty, Lamani, & Khazi, 2009).

  • Enzyme Inhibition : A study on thiadiazolopyrimidine's interaction with amino acids and enzymes highlighted its specific inhibitory effects on SH enzymes, suggesting a role in enzyme-targeted therapies (Suiko, Umeda, & Nakatsu, 1984).

properties

Molecular Formula

C15H14N4O5S2

Molecular Weight

394.4 g/mol

IUPAC Name

5-amino-2-ethylsulfonyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C15H14N4O5S2/c1-3-26(22,23)15-18-19-12(16)9(13(21)17-14(19)25-15)6-8-4-5-10(20)11(7-8)24-2/h4-7H,3,16H2,1-2H3/b8-6-

InChI Key

CXAMRMKVEKMFAI-VURMDHGXSA-N

Isomeric SMILES

CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OC)N

SMILES

CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N

Canonical SMILES

CCS(=O)(=O)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 2
Reactant of Route 2
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 4
Reactant of Route 4
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 5
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Reactant of Route 6
(6E)-2-(ethylsulfonyl)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

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